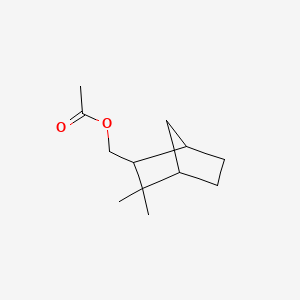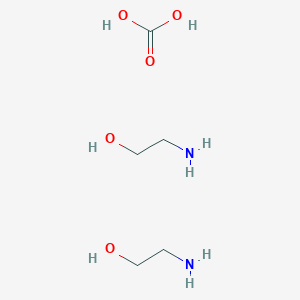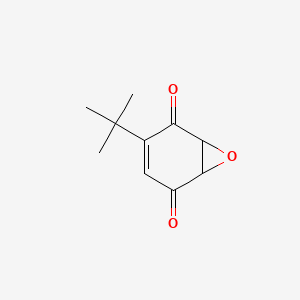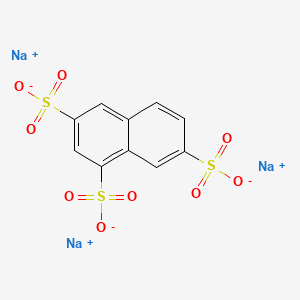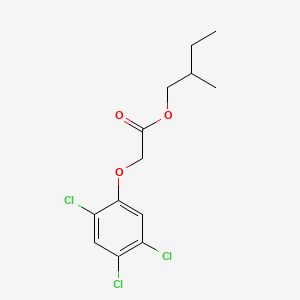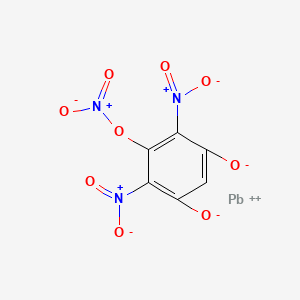
Trinitrophloroglucinol, lead salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trinitrophloroglucinol, lead salt, also known as 2,4,6-trinitro-1,3,5-trihydroxybenzene lead salt, is a highly energetic compound. It is derived from trinitrophloroglucinol, a strong acidic organic nitro compound. This compound has been extensively studied and recommended as an initiating explosive due to its remarkable combustible and explosive properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trinitrophloroglucinol, lead salt, involves the reaction of trinitrophloroglucinol with lead compounds. One common method is to dissolve trinitrophloroglucinol in a suitable solvent and then add a lead salt, such as lead nitrate or lead acetate, under controlled conditions. The reaction typically occurs at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of the compound .
化学反応の分析
Types of Reactions: Trinitrophloroglucinol, lead salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trinitrophloroglucinol derivatives with additional oxygen-containing groups, while reduction can yield amino derivatives .
科学的研究の応用
Trinitrophloroglucinol, lead salt, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other energetic materials and explosives.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications.
作用機序
The mechanism of action of trinitrophloroglucinol, lead salt, involves its decomposition under specific conditions, releasing energy. The compound’s nitro groups play a crucial role in this process, undergoing rapid decomposition and generating gases that contribute to the explosive effect. The molecular targets and pathways involved include the interaction of nitro groups with other reactive species, leading to the formation of high-energy intermediates .
類似化合物との比較
Picric Acid (2,4,6-trinitrophenol): Similar in structure but with different properties and applications.
Trinitrotoluene (TNT): Another well-known explosive with different stability and sensitivity characteristics.
Lead Styphnate: A lead salt of styphnic acid, used as a primary explosive in various applications.
Uniqueness: Trinitrophloroglucinol, lead salt, is unique due to its specific combination of high energy, stability, and sensitivity. Its ability to form stable salts with various metals, including lead, makes it a versatile compound in the field of energetic materials .
特性
CAS番号 |
51325-28-1 |
|---|---|
分子式 |
C6HN3O9Pb |
分子量 |
466 g/mol |
IUPAC名 |
4,6-dinitro-5-nitrooxybenzene-1,3-diolate;lead(2+) |
InChI |
InChI=1S/C6H3N3O9.Pb/c10-2-1-3(11)5(8(14)15)6(18-9(16)17)4(2)7(12)13;/h1,10-11H;/q;+2/p-2 |
InChIキー |
DYBOXUYDURGBIH-UHFFFAOYSA-L |
正規SMILES |
C1=C(C(=C(C(=C1[O-])[N+](=O)[O-])O[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


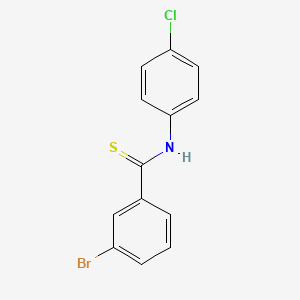
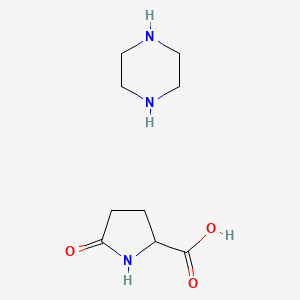
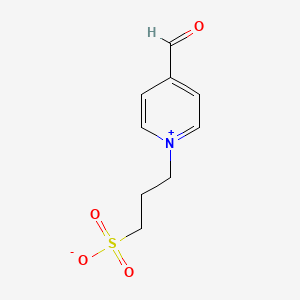

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


